molecular formula C9H20N2O2 B12443860 Tert-butyl 4,5-diaminopentanoate

Tert-butyl 4,5-diaminopentanoate

Cat. No.: B12443860
M. Wt: 188.27 g/mol
InChI Key: RWCONZWLVFNJLR-UHFFFAOYSA-N
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Description

Tert-butyl 4,5-diaminopentanoate is an organic compound with the molecular formula C9H20N2O2 It is a derivative of pentanoic acid, featuring tert-butyl and diamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,5-diaminopentanoate typically involves the reaction of tert-butyl 4,5-diamino-5-oxopentanoate with appropriate reagents. One common method includes the use of benzyl chloroformate (CbzCl) and L-glutamic acid in the presence of sodium hydroxide (NaOH) to maintain a specific pH level . The reaction is carried out at low temperatures (0-5°C) initially and then allowed to proceed at room temperature (20-25°C) for an extended period.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,5-diaminopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Tert-butyl 4,5-diaminopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4,5-diaminopentanoate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific pathway involved. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4,5-diamino-5-oxopentanoate
  • 3,5-Di-tert-butyl-4-hydroxytoluene
  • 4,4’-Di-tert-butylbiphenyl

Uniqueness

Tert-butyl 4,5-diaminopentanoate is unique due to its specific functional groups and the resulting chemical properties. Its tert-butyl and diamino groups provide distinct reactivity patterns compared to other similar compounds, making it valuable in specialized applications .

Properties

IUPAC Name

tert-butyl 4,5-diaminopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)5-4-7(11)6-10/h7H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCONZWLVFNJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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